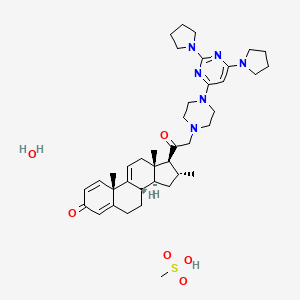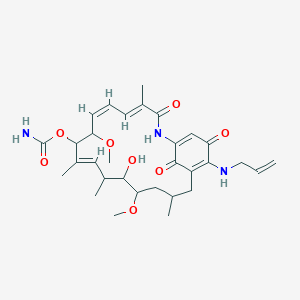
17-Aag
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid [6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester is a lactam and an azamacrocycle.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Research
17-AAG, a heat shock protein 90 (Hsp90) inhibitor, has been extensively studied for its potential in cancer therapy. Its role in various cancer types is highlighted in the following studies:
Prostate Cancer : 17-AAG showed antiproliferative activity in mouse xenograft models, including prostate cancer models. However, a Phase II trial indicated no significant activity regarding PSA response in metastatic, hormone-refractory prostate cancer patients, suggesting limited efficacy in this context (Heath et al., 2008).
Leukemia : Research on leukemia cells revealed that 17-AAG could enhance the antileukemia activity of arsenic trioxide but had antagonistic activity when combined with ara-C. This suggests a potential for effective combination therapy in leukemia treatment (Pelicano et al., 2006).
Breast Cancer : Studies on breast cancer cells demonstrated that 17-AAG induced morphological and functional differentiation, leading to apoptosis. This suggests a potential role in breast cancer treatment, especially in inducing tumor cell differentiation and death (Münster et al., 2001).
Neurodegenerative Disorders : 17-AAG showed promise in neurodegenerative disorders like Spinal and Bulbar Muscular Atrophy (SBMA). It significantly ameliorated polyQ-mediated motor neuron degeneration in a mouse model, suggesting a new avenue for treatment in neurodegenerative diseases (Waza et al., 2006).
Ovarian Cancer : The combination of 17-AAG and carboplatin in human ovarian cancer models showed additive growth inhibitory effects, forming a basis for potential clinical trials (Banerji et al., 2008).
Glioma Cells : 17-AAG sensitized malignant glioma cells to death-receptor mediated apoptosis, particularly when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This suggests a strategy for treating gliomas (Siegelin et al., 2009).
Drug Delivery and Formulation
Advancements in drug delivery systems for 17-AAG have been a significant area of research:
Micellar Nanocarriers : The development of micellar nanocarriers for 17-AAG aimed to improve its solubility and reduce its hepatotoxicity. These nanocarriers showed promise in delivering 17-AAG at clinically relevant doses, indicating a potential advancement in drug formulation (Chandran et al., 2010).
Solid Lipid Nanoparticles : Solid lipid nanoparticles (SLN) were developed for 17-AAG delivery, particularly in treating leishmaniasis. These nanoparticles showed efficient macrophage uptake, which is crucial for eliminating intracellular Leishmania, demonstrating the potential for 17-AAG in leishmaniasis chemotherapy (Pires et al., 2020).
Eigenschaften
Produktname |
17-Aag |
|---|---|
Molekularformel |
C31H43N3O8 |
Molekulargewicht |
585.7 g/mol |
IUPAC-Name |
[(4E,6Z,10E)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+ |
InChI-Schlüssel |
AYUNIORJHRXIBJ-RHCSXIAESA-N |
Isomerische SMILES |
CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC |
Kanonische SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



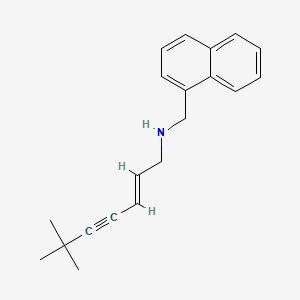
![[(5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl] acetate](/img/structure/B1234857.png)

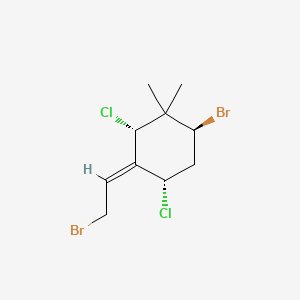
![[(1R,2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1234866.png)
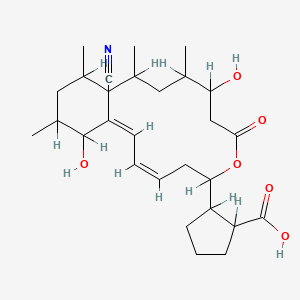
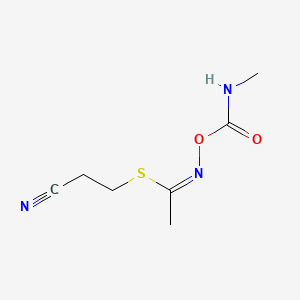
![[2-[(11S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate](/img/structure/B1234874.png)
![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide](/img/structure/B1234875.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(E)-N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1234876.png)
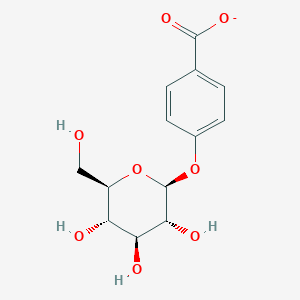
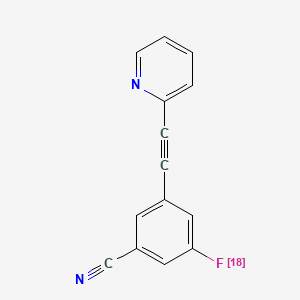
![[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine](/img/structure/B1234880.png)
